molecular formula C17H19ClN2O3S B5738002 N-(3-chloro-2-methylphenyl)-5-[(dimethylamino)sulfonyl]-2-methylbenzamide

N-(3-chloro-2-methylphenyl)-5-[(dimethylamino)sulfonyl]-2-methylbenzamide

Cat. No.: B5738002
M. Wt: 366.9 g/mol
InChI Key: LUNAPLXQLFEKOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-2-methylphenyl)-5-[(dimethylamino)sulfonyl]-2-methylbenzamide, also known as CL-316,243, is a selective β3-adrenergic receptor agonist that has been extensively studied for its potential therapeutic applications in obesity, diabetes, and metabolic disorders. This compound was first synthesized in 1994 by researchers at Pfizer, and since then, it has been the subject of numerous scientific studies.

Mechanism of Action

N-(3-chloro-2-methylphenyl)-5-[(dimethylamino)sulfonyl]-2-methylbenzamide acts as a selective agonist for β3-adrenergic receptors, which are primarily expressed in adipose tissue. Activation of these receptors leads to an increase in the breakdown of stored fat (lipolysis) and an increase in energy expenditure (thermogenesis). This results in a reduction in body weight and improved insulin sensitivity.
Biochemical and Physiological Effects:
In animal studies, this compound has been shown to increase energy expenditure, reduce body weight, and improve insulin sensitivity. These effects are thought to be mediated through the activation of β3-adrenergic receptors in adipose tissue. In addition, this compound has been shown to improve glucose tolerance and reduce inflammation in obese mice.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(3-chloro-2-methylphenyl)-5-[(dimethylamino)sulfonyl]-2-methylbenzamide is its selectivity for β3-adrenergic receptors, which allows for targeted activation of these receptors in adipose tissue. However, one limitation of this compound is its relatively short half-life, which may require frequent dosing in animal studies.

Future Directions

There are several potential future directions for research on N-(3-chloro-2-methylphenyl)-5-[(dimethylamino)sulfonyl]-2-methylbenzamide. One area of interest is the development of more potent and selective β3-adrenergic receptor agonists for use in obesity and metabolic disorders. Another potential direction is the investigation of the effects of this compound on other tissues and organ systems, such as the liver and pancreas. Finally, there is potential for the development of combination therapies that target multiple pathways involved in obesity and metabolic disorders.

Synthesis Methods

The synthesis of N-(3-chloro-2-methylphenyl)-5-[(dimethylamino)sulfonyl]-2-methylbenzamide involves a multi-step process that begins with the reaction of 3-chloro-2-methylphenylamine with 2-methylbenzoic acid to form an amide intermediate. This intermediate is then reacted with dimethylamine and sulfuryl chloride to form the final product.

Scientific Research Applications

N-(3-chloro-2-methylphenyl)-5-[(dimethylamino)sulfonyl]-2-methylbenzamide has been widely studied for its potential therapeutic applications in obesity, diabetes, and metabolic disorders. In animal studies, this compound has been shown to increase energy expenditure, reduce body weight, and improve insulin sensitivity. These effects are thought to be mediated through the activation of β3-adrenergic receptors in adipose tissue.

Properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-5-(dimethylsulfamoyl)-2-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O3S/c1-11-8-9-13(24(22,23)20(3)4)10-14(11)17(21)19-16-7-5-6-15(18)12(16)2/h5-10H,1-4H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUNAPLXQLFEKOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N(C)C)C(=O)NC2=C(C(=CC=C2)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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